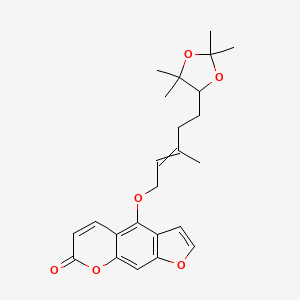

6',7'-Dihydroxybergamottin acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H28O6 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3 |

InChI Key |

DLFOGGFNAICJAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found in citrus fruits, particularly grapefruit (Citrus paradisi), pomelos, and sour oranges, where it is present in both the peel and the pulp.[1][2] It is a significant compound of interest in the fields of pharmacology and drug development due to its potent inhibitory effects on cytochrome P450 enzymes, most notably CYP3A4.[3][4] This activity is the primary mechanism behind the well-documented "grapefruit juice effect," which can lead to significant drug-food interactions by altering the metabolism of a wide range of pharmaceuticals.[1][4] 6',7'-Dihydroxybergamottin acetonide is a synthetic derivative of DHB. While commercially available, public domain research detailing its specific biological activities and experimental data is limited. This guide will focus on the extensively studied parent compound, 6',7'-Dihydroxybergamottin, providing a comprehensive overview of its chemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

6',7'-Dihydroxybergamottin and its acetonide derivative are coumarin (B35378) compounds.[5] The key physicochemical properties of the parent compound are summarized below.

| Property | Value |

| Molecular Formula | C21H24O6 |

| Molecular Weight | 372.417 g/mol |

| CAS Number | 145414-76-2 |

Properties of this compound:

| Property | Value |

| Molecular Formula | C24H28O6[5] |

| Molecular Weight | 412.48[5] |

| CAS Number | 684217-08-1[5] |

Biological Activity and Mechanism of Action

The most significant biological activity of 6',7'-Dihydroxybergamottin is the potent, mechanism-based inhibition of CYP3A4.[6][7] CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative metabolism of approximately 50% of currently marketed drugs.[4]

The inhibitory effect of DHB is time- and NADPH-dependent, which is characteristic of suicide inhibitors.[3][7] This means that DHB is metabolized by CYP3A4 into a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation.[4] The recovery of enzyme activity requires the synthesis of new enzyme, a process that can take several days.[6] This prolonged effect is a key consideration in its clinical implications.

Signaling Pathway of CYP3A4 Inhibition

The following diagram illustrates the mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.

References

- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]

- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. This compound | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative: A Comparative Analysis for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and comparison of 6',7'-Dihydroxybergamottin (B27312) (DHB) and its synthetic derivative, 6',7'-Dihydroxybergamottin acetonide. DHB, a furanocoumarin naturally present in grapefruit juice, is a well-documented, potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of a vast number of pharmaceuticals. This inhibitory action is the cornerstone of the widely recognized "grapefruit juice effect," which can lead to significant drug-drug interactions. In contrast, this compound remains a largely uncharacterized compound. This guide synthesizes the available scientific data on DHB, presenting its physicochemical properties, mechanism of action, and quantitative inhibitory data in structured formats. Due to the current scarcity of published research on this compound, this document will highlight the existing knowledge gaps and propose experimental workflows for its synthesis and comparative evaluation against DHB. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the modulation of CYP3A4 activity and the potential therapeutic or liability aspects of these furanocoumarin derivatives.

Introduction

The modulation of cytochrome P450 (CYP) enzymes is a critical consideration in drug development. Of these, CYP3A4 is arguably the most significant, as it is involved in the metabolism of approximately 50% of all clinically used drugs[1][2]. Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, potentially causing adverse effects. Conversely, controlled inhibition of CYP3A4 can be therapeutically exploited to enhance the bioavailability of certain drugs.

6',7'-Dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits that has been identified as a primary contributor to the CYP3A4-inhibitory effects of grapefruit juice[3][4][5][6]. It acts as a mechanism-based, or "suicide," inhibitor, meaning it is converted by CYP3A4 into a reactive intermediate that irreversibly binds to and inactivates the enzyme[1][2][7]. This potent and long-lasting inhibition underscores the importance of understanding the interactions of DHB with therapeutic agents.

This compound is a derivative of DHB where the 6',7'-diol is protected as an acetonide. While commercially available, there is a notable absence of scientific literature detailing its synthesis, physicochemical properties beyond basic information, and, most importantly, its biological activity, particularly its potential as a CYP3A4 inhibitor. This guide aims to consolidate the existing knowledge on DHB and to clearly delineate the current informational void regarding its acetonide derivative, thereby providing a roadmap for future comparative studies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for its development as a research tool or therapeutic agent. The available data for DHB and its acetonide are summarized below.

| Property | 6',7'-Dihydroxybergamottin (DHB) | This compound |

| Chemical Formula | C₂₁H₂₄O₆[3][8] | C₂₄H₂₈O₆[9] |

| Molecular Weight | 372.4 g/mol [3][8] | 412.48 g/mol [9] |

| Appearance | Crystalline solid | Solid |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml). Slightly soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at 0.5 mg/ml. | Data not available. |

| CAS Number | 145414-76-2[8] | 684217-08-1[9] |

Mechanism of Action of 6',7'-Dihydroxybergamottin as a CYP3A4 Inhibitor

DHB is a mechanism-based inhibitor of CYP3A4. This process involves the enzymatic bioactivation of DHB by CYP3A4 to a reactive intermediate that forms a covalent adduct with the enzyme, leading to its irreversible inactivation. This time-dependent inhibition results in a prolonged effect, as the restoration of enzymatic activity requires the synthesis of new enzyme.

Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin (DHB).

Quantitative Data on CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

The inhibitory potency of DHB against CYP3A4 has been quantified in several in vitro studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as the substrate and the enzyme source.

| Enzyme Source | Substrate | IC₅₀ (µM) | Reference |

| Rat Liver Microsomes | Testosterone (6β-hydroxylation) | 25 | [3] |

| Human CYP3A4 (cDNA-expressed) | Not specified | 1-2 | [10] |

| Human Liver Microsomes | Midazolam (α-hydroxylation) | 4.7 | [4] |

| Human Liver Microsomes | Midazolam (α-hydroxylation) - with preincubation | 0.31 | [4] |

Note: The significant decrease in the IC₅₀ value upon preincubation is characteristic of mechanism-based inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below is a representative protocol for a CYP3A4 inhibition assay, which could be adapted to compare the inhibitory potential of DHB and its acetonide.

Proposed Experimental Workflow for Comparative Analysis

Caption: Proposed workflow for comparing the CYP3A4 inhibitory activity of DHB and its acetonide.

Detailed Protocol: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the IC₅₀ value for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation by a test compound (DHB or DHB acetonide).

Materials:

-

Human liver microsomes (pooled)

-

Midazolam (CYP3A4 substrate)

-

1'-Hydroxymidazolam (B1197787) (metabolite standard)

-

Test compounds (DHB, DHB acetonide) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) with internal standard (for quenching and sample preparation)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare incubation mixtures containing human liver microsomes (final protein concentration typically 0.1-0.2 mg/mL) in potassium phosphate buffer.

-

Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (solvent only).

-

-

Pre-incubation (for mechanism-based inhibition assessment):

-

For time-dependent inhibition studies, pre-incubate the microsomes and test compound with the NADPH regenerating system for various time points before adding the substrate.

-

-

Initiation of Reaction:

-

Add midazolam (at a concentration close to its Km for CYP3A4) to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of 1'-hydroxymidazolam in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Discussion and Future Directions

The available evidence robustly establishes 6',7'-Dihydroxybergamottin as a potent, mechanism-based inhibitor of CYP3A4. Its presence in grapefruit juice is a significant factor in numerous clinically relevant drug-drug interactions. The quantitative data, though variable, consistently point to a high inhibitory potential.

The stark contrast is the lack of any substantive data on this compound. The protection of the diol group as an acetonide could potentially alter its physicochemical properties, such as lipophilicity and solubility, which in turn could influence its interaction with the active site of CYP3A4. It is plausible that the diol functionality is crucial for the metabolic activation of DHB into its reactive intermediate. If so, the acetonide derivative may exhibit significantly weaker or no mechanism-based inhibitory activity. However, it could still act as a reversible inhibitor.

To address this knowledge gap, the following research is proposed:

-

Synthesis and Characterization: A robust and scalable synthesis for this compound needs to be established and the compound fully characterized.

-

Comparative In Vitro Studies: The inhibitory potency (IC₅₀) and mechanism of inhibition (reversible vs. mechanism-based) of the acetonide against CYP3A4 should be determined and directly compared to DHB using the experimental protocols outlined above.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of other derivatives of DHB would provide valuable insights into the structural requirements for CYP3A4 inhibition.

-

In Vivo Studies: Should the in vitro data warrant it, in vivo studies in animal models could be conducted to assess the impact of DHB and its acetonide on the pharmacokinetics of known CYP3A4 substrates.

Conclusion

6',7'-Dihydroxybergamottin is a well-characterized and potent inhibitor of CYP3A4, with significant implications for drug metabolism and drug-drug interactions. In contrast, its acetonide derivative remains an enigma. The direct comparison of these two compounds is essential to understand the role of the 6',7'-diol moiety in the inhibitory activity of DHB. The experimental workflows proposed in this guide provide a clear path forward for researchers to elucidate the properties of this compound and to contribute to a more complete understanding of the structure-activity relationships of furanocoumarin-based CYP3A4 inhibitors. This knowledge will be invaluable for drug development professionals in predicting and managing drug interactions and in the design of new chemical entities with tailored metabolic profiles.

References

- 1. Furanocoumarin derivatives in Kampo extract medicines inhibit cytochrome P450 3A4 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 6',7'-Dihydroxybergamottin and its Acetonide Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of 6',7'-Dihydroxybergamottin (B27312) (DHB). It is important to note that while the user requested information on 6',7'-Dihydroxybergamottin acetonide, a thorough review of the scientific literature yielded no specific data on the mechanism of action, biological activity, or quantitative inhibitory constants for this particular derivative. Therefore, this guide focuses on the well-characterized parent compound, DHB, with the logical inference that the acetonide derivative may exhibit similar, though likely modified, activity due to structural similarities.

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus fruits. It is a key contributor to the "grapefruit juice effect," a significant drug-food interaction wherein the consumption of grapefruit juice alters the pharmacokinetics of numerous orally administered drugs.[1] This interaction is primarily attributed to the inhibition of drug-metabolizing enzymes and drug transporters in the gastrointestinal tract. This technical guide will provide an in-depth exploration of the molecular mechanisms underlying the activity of DHB, with a focus on its interaction with Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp). While direct data on the acetonide derivative is unavailable, its structural relationship to DHB suggests it may serve as a prodrug or exhibit modified inhibitory activity.

Core Mechanism of Action

The primary mechanism of action of 6',7'-Dihydroxybergamottin is the potent, mechanism-based inhibition of Cytochrome P450 3A4 (CYP3A4).[2][3] It also exhibits inhibitory effects on the drug efflux transporter P-glycoprotein (P-gp), albeit to a lesser extent.[4]

CYP3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including more than 50% of clinically used drugs. DHB acts as a mechanism-based, or "suicide," inhibitor of CYP3A4.[3][5] This means that DHB is itself a substrate for CYP3A4, and upon metabolic activation by the enzyme, it forms a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[6] This inactivation reduces the metabolic capacity of CYP3A4, leading to increased bioavailability and decreased clearance of co-administered drugs that are CYP3A4 substrates.

The furan (B31954) ring of DHB is crucial for its inhibitory activity.[7] Metabolism of the furan moiety by CYP3A4 is thought to generate a reactive intermediate that alkylates the apoprotein or heme of the enzyme, leading to its inactivation.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux transporter that actively pumps a wide range of substrates out of cells. It is highly expressed in the apical membrane of intestinal enterocytes, limiting the absorption of many drugs. Some studies have shown that DHB can inhibit P-gp-mediated transport, which would further contribute to increased oral bioavailability of drugs that are P-gp substrates.[4] However, the inhibitory potency of DHB against P-gp is generally considered to be significantly lower than its potency against CYP3A4.[8]

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of 6',7'-Dihydroxybergamottin (DHB). No quantitative data for this compound has been reported in the literature.

Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by 6',7'-Dihydroxybergamottin (DHB)

| Substrate | Test System | IC50 (µM) | Inhibition Type | Reference |

| Midazolam | Human Liver Microsomes | 4.7 | Reversible | [2] |

| Midazolam (with pre-incubation) | Human Liver Microsomes | 0.31 | Mechanism-based | [2] |

| Testosterone | Rat Liver Microsomes | 25 | Not specified | [9] |

| Nifedipine | HepG2-GS-3A4 cells | Concentration-dependent inhibition observed | Not specified | [10] |

Table 2: Inhibition of P-glycoprotein (P-gp) by 6',7'-Dihydroxybergamottin (DHB)

| Substrate | Test System | IC50 (µM) | Reference |

| Talinolol | Caco-2 cells | 34 | [11] |

| Cyclosporine | In vitro assay | No inhibition up to 50 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This protocol is adapted from high-throughput screening assays for CYP3A4 inhibitors.[12]

-

Reagent Preparation:

-

Prepare a stock solution of 6',7'-Dihydroxybergamottin or its acetonide in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of a fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC) in assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Prepare a solution of human liver microsomes or recombinant CYP3A4 in assay buffer.

-

Prepare a solution of NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Assay Procedure:

-

Add the test compound (DHB or its acetonide) at various concentrations to the wells of a microplate.

-

Add the CYP3A4 enzyme source (microsomes or recombinant enzyme) to the wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for mechanism-based inhibition.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a solution containing a known inhibitor like ketoconazole).

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

This protocol is based on the widely used Caco-2 cell monolayer model to assess P-gp-mediated drug transport.[13][14]

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

For apical-to-basolateral (A-B) transport, add a solution of a known P-gp substrate (e.g., digoxin (B3395198) or rhodamine 123) with or without the test compound (DHB or its acetonide) to the apical (upper) chamber.

-

For basolateral-to-apical (B-A) transport, add the substrate solution with or without the test compound to the basolateral (lower) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber.

-

-

Sample Analysis:

-

Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2 is indicative of active efflux.

-

Determine the percent inhibition of P-gp-mediated transport by the test compound by comparing the efflux ratio in the presence and absence of the inhibitor.

-

Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

This protocol describes the detection of CYP3A4 protein levels in cell lysates or tissue homogenates.[5]

-

Sample Preparation:

-

Lyse cells or homogenize tissues in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by heating in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CYP3A4 overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Normalize the CYP3A4 band intensity to a loading control (e.g., β-actin or total protein stain) to ensure equal protein loading.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin (DHB).

Caption: Experimental workflow for assessing P-glycoprotein (P-gp) inhibition.

Caption: Western blot workflow for analyzing CYP3A4 protein expression.

Conclusion

6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4 and a weaker inhibitor of P-glycoprotein. Its primary mechanism of action involves the irreversible inactivation of intestinal CYP3A4, leading to significant drug-food interactions. While there is a lack of specific data on the acetonide derivative, its structural similarity to DHB suggests a potential for similar, though likely modulated, biological activity. Further research is warranted to elucidate the precise mechanism and inhibitory potency of this compound to fully understand its pharmacological profile and potential for drug interactions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of drug metabolism, pharmacokinetics, and natural product chemistry.

References

- 1. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 4. Furanocoumarin derivatives in Kampo extract medicines inhibit cytochrome P450 3A4 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic models related to furanocoumarin-CYP 3A4 interactions. comparison of furanocoumarin, coumarin, and benzofuran dimers as potent inhibitors of CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening of furanocoumarin derivatives as cytochrome P450 3A4 inhibitors in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6',7'-Dihydroxybergamottin and its Acetonide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6',7'-Dihydroxybergamottin (B27312) (DHB), a naturally occurring furanocoumarin, and its derivative, 6',7'-Dihydroxybergamottin acetonide. DHB is a well-documented, potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This document details the discovery, natural origin, and physicochemical properties of DHB. Detailed experimental protocols for its isolation from natural sources and for the assessment of its biological activity are provided. Quantitative data on its inhibitory effects on CYP3A4 are summarized in tabular format for clarity. In contrast, publicly available scientific literature on this compound is scarce. This guide presents the limited available data for the acetonide and proposes a plausible synthetic pathway and a hypothetical isolation workflow based on established chemical principles and methodologies for related compounds. The objective of this guide is to furnish researchers and drug development professionals with a thorough understanding of DHB and to provide a scientifically grounded starting point for the potential investigation of its acetonide derivative.

6',7'-Dihydroxybergamottin (DHB)

Discovery and Origin

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin first identified as a significant contributor to the "grapefruit juice effect," the phenomenon where grapefruit juice alters the metabolism of various drugs. It is found in citrus fruits, particularly grapefruit (Citrus paradisi), as well as in pomelos and sour oranges, present in both the peel and the pulp.[1] Its discovery was a crucial step in understanding the molecular basis of grapefruit-drug interactions.

The identification of DHB as a potent inhibitor of cytochrome P450 enzymes was the result of systematic fractionation of grapefruit juice and subsequent activity screening.[2] Researchers extracted grapefruit juice with methylene (B1212753) chloride and utilized High-Performance Liquid Chromatography (HPLC) to separate the chemical constituents. Fractions were then tested for their ability to inhibit CYP3A activity, leading to the isolation of a single active compound.[2] This compound was subsequently identified as 6',7'-dihydroxybergamottin using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Physicochemical Properties

A summary of the key physicochemical properties of DHB is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄O₆ | [2] |

| Molecular Weight | 372.41 g/mol | [2] |

| CAS Number | 145414-76-2 | |

| Appearance | White to light beige solid | |

| Solubility | Soluble in ethanol, methanol, and can be further diluted with water. |

Biological Activity: Inhibition of Cytochrome P450 3A4 (CYP3A4)

DHB is a potent mechanism-based inhibitor of CYP3A4, one of the most important enzymes in the cytochrome P450 superfamily responsible for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs.[3][4] Mechanism-based inhibition implies that DHB is converted by CYP3A4 into a reactive metabolite that then irreversibly inactivates the enzyme.[3] This inhibition of intestinal CYP3A4 is the primary mechanism behind the increased oral bioavailability and potential toxicity of co-administered drugs.[3]

The inhibitory potency of DHB against CYP3A4 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| System | Substrate | IC₅₀ (μM) | Reference |

| Rat Liver Microsomes | Testosterone (B1683101) (6β-hydroxylation) | 25 | [2] |

| Human CYP3A4 (cDNA expressed) | Not Specified | 1-2 | [5] |

This compound

Discovery and Origin

Information regarding the natural occurrence and discovery of this compound is extremely limited in the peer-reviewed scientific literature. A commercial supplier notes that it can be isolated from citrus peels, suggesting it may be a naturally occurring, albeit likely minor, constituent.[3] However, no primary scientific literature detailing its specific isolation and characterization from a natural source has been identified. It is also plausible that this compound is primarily a synthetic derivative of DHB, created for research or other purposes, which would explain the scarcity of information on its natural origin.

Physicochemical Properties

The table below summarizes the available physicochemical data for this compound, primarily sourced from a commercial supplier.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈O₆ | [3] |

| Molecular Weight | 412.48 g/mol | [3] |

| CAS Number | 684217-08-1 | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity of this compound, including its potential to inhibit CYP3A4. The acetonide functional group, which protects the diol moiety of DHB, would likely alter its interaction with the active site of CYP3A4. It is conceivable that the acetonide is less active as a mechanism-based inhibitor, as the diol is a potential site for the metabolic activation required for this type of inhibition. However, without experimental data, this remains speculative.

Experimental Protocols

Isolation of 6',7'-Dihydroxybergamottin from Grapefruit Juice

This protocol is based on the methodology described in the initial discovery of DHB.[2]

3.1.1. Extraction

-

Centrifuge commercially available grapefruit juice to remove pulp.

-

Extract the supernatant with an equal volume of methylene chloride.

-

Separate the organic layer and evaporate the solvent under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the solution onto a reversed-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile (B52724) and water.

-

Monitor the eluent at a suitable wavelength (e.g., 310 nm).

-

Collect fractions corresponding to the major peaks.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the active fraction from HPLC onto a silica (B1680970) gel TLC plate.

-

Develop the plate using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Visualize the separated compounds under UV light.

-

Scrape the band corresponding to the desired compound and elute it from the silica with a polar solvent (e.g., ethyl acetate).

-

3.1.3. Structure Elucidation

-

Mass Spectrometry (MS): Analyze the purified compound by MS to determine its molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to determine the chemical structure.

Proposed Synthesis of this compound from DHB

This is a hypothetical protocol based on standard organic chemistry procedures for the formation of acetonides from 1,2-diols.

-

Reaction Setup:

-

Dissolve 6',7'-Dihydroxybergamottin in anhydrous acetone (B3395972).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Alternatively, 2,2-dimethoxypropane (B42991) can be used as both the solvent and the acetone source, with an acid catalyst.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material (DHB) is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.

-

CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)

This protocol is a standard method for assessing CYP3A4 activity.[2]

-

Incubation Mixture:

-

Prepare a mixture containing human liver microsomes (as a source of CYP3A4), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

-

Inhibition Experiment:

-

Pre-incubate the microsomes with various concentrations of the inhibitor (DHB or the compound of interest) for a set period (e.g., 15 minutes) to allow for any mechanism-based inhibition.

-

-

Substrate Addition:

-

Initiate the metabolic reaction by adding the substrate, testosterone.

-

-

Reaction Termination:

-

After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Analysis:

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to quantify the formation of the metabolite, 6β-hydroxytestosterone.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a control incubation without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism-based inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin.

Experimental Workflows

Caption: Workflow for the isolation and identification of DHB.

Caption: Proposed synthetic workflow for this compound.

Conclusion

6',7'-Dihydroxybergamottin is a well-characterized natural product with significant implications for drug metabolism due to its potent, mechanism-based inhibition of CYP3A4. Its discovery and study have been pivotal in understanding drug-food interactions. In contrast, its acetonide derivative remains largely uncharacterized in the scientific literature. While its existence is suggested by commercial availability, a comprehensive scientific investigation into its natural occurrence, synthesis, and biological activity is warranted to determine its potential relevance. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to further explore the properties and applications of both DHB and its acetonide derivative.

References

- 1. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]

- 4. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 5. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]

6',7'-Dihydroxybergamottin acetonide role in CYP3A4 inhibition

An In-depth Technical Guide on the Role of 6',7'-Dihydroxybergamottin (B27312) in CYP3A4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus fruits. It is a significant contributor to the "grapefruit juice effect," a clinically important phenomenon involving drug-food interactions. DHB acts as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large proportion of clinically used drugs. This guide provides a comprehensive overview of the role of DHB in CYP3A4 inhibition, with a focus on its mechanism of action, quantitative inhibitory potency, and the experimental protocols used for its characterization.

Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

DHB inhibits CYP3A4 through a dual mechanism involving both reversible and irreversible (mechanism-based) inhibition.[1]

-

Reversible Inhibition: DHB can directly bind to the active site of the CYP3A4 enzyme, competing with other substrates for binding. This mode of inhibition is concentration-dependent and can be overcome by increasing the substrate concentration.

-

Mechanism-Based Inhibition (MBI): This is the more clinically significant mechanism of DHB-mediated CYP3A4 inhibition. It is a time- and NADPH-dependent process that leads to the irreversible inactivation of the enzyme.[1] The process involves the metabolic activation of DHB by CYP3A4 itself. The furan (B31954) ring of DHB is metabolized to a reactive intermediate, which then covalently binds to a component of the CYP3A4 enzyme, such as the apoprotein or the heme prosthetic group. This covalent modification permanently inactivates the enzyme.[2] The restoration of enzymatic activity requires the synthesis of new CYP3A4 protein.

The following diagram illustrates the proposed pathway for the mechanism-based inhibition of CYP3A4 by 6',7'-dihydroxybergamottin.

Quantitative Analysis of CYP3A4 Inhibition

The inhibitory potency of 6',7'-dihydroxybergamottin against CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the enzyme source, the substrate used, and whether a pre-incubation step is included to assess mechanism-based inhibition.

| Enzyme Source | Substrate | Pre-incubation Time (min) | IC50 (µM) | Reference |

| Rat Liver Microsomes | Testosterone (B1683101) (6β-hydroxylation) | Not specified | 25 | [3][4] |

| Human Liver Microsomes | Midazolam (α-hydroxylation) | 0 | 4.7 | [3] |

| Human Liver Microsomes | Midazolam (α-hydroxylation) | Not specified | 0.31 | [3] |

| Human Intestinal S9 | Testosterone | 0 | 3.76 ± 0.85 | [5] |

| Human Intestinal S9 | Testosterone | Not specified | 0.31 ± 0.03 | [5] |

| Human Liver (HL7) | Testosterone | 0 | 3.92 ± 0.14 | [5] |

| Human Liver (HL7) | Testosterone | Not specified | 0.24 ± 0.01 | [5] |

| Recombinant CYP3A4 | Midazolam (1'-hydroxylation) | Not specified | ~1 | [6] |

| Human CYP3A4 | Not specified | Not specified | 1.2 (Paradisin-A > DHB > Bergamottin) | [3] |

Experimental Protocols for Assessing CYP3A4 Inhibition

The following sections detail a generalized protocol for determining the inhibitory effect of a compound, such as 6',7'-dihydroxybergamottin, on CYP3A4 activity, with a focus on mechanism-based inhibition using human liver microsomes.

Materials and Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Substrate: A specific CYP3A4 substrate such as testosterone or midazolam.[7][8]

-

Inhibitor: 6',7'-Dihydroxybergamottin (or test compound)

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Positive Control Inhibitor: A known CYP3A4 inhibitor (e.g., ketoconazole)

-

Quenching Solution: Acetonitrile (B52724) or methanol, often containing an internal standard for analytical purposes

-

Analytical Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite quantification.[9][10]

Experimental Workflow for Mechanism-Based Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow to assess the mechanism-based inhibition of CYP3A4.

Detailed Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of the test inhibitor (DHB), positive control inhibitor, and CYP3A4 substrate in a suitable solvent (e.g., DMSO or acetonitrile). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Pre-incubation:

-

In a microcentrifuge tube or a 96-well plate, combine human liver microsomes, the test inhibitor at various concentrations (or positive control/vehicle), and buffer.

-

To assess mechanism-based inhibition, two sets of experiments are run in parallel: one with and one without the NADPH regenerating system during the pre-incubation step.[11]

-

Pre-incubate the mixture for a defined period (e.g., 0, 10, 20, or 30 minutes) at 37°C.[1]

-

-

Initiation of Metabolic Reaction:

-

Following the pre-incubation, add the CYP3A4 substrate to each reaction vessel to initiate the metabolic reaction.

-

If NADPH was omitted during pre-incubation, it should be added at this stage along with the substrate.

-

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol). This will precipitate the microsomal proteins and halt enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant, which contains the metabolite of interest, to a new plate or vials for analysis.

-

Analytical Quantification: Analyze the formation of the specific metabolite using a validated LC-MS/MS method.[12][13]

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence of different concentrations of the inhibitor relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

-

For mechanism-based inhibition, the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI) can be determined by analyzing the time- and concentration-dependent loss of enzyme activity.

-

Implications for Drug Development

The potent inhibition of CYP3A4 by 6',7'-dihydroxybergamottin has significant implications for drug development and clinical practice.

-

Drug-Food Interactions: Co-administration of drugs that are CYP3A4 substrates with grapefruit juice or other products containing DHB can lead to elevated plasma concentrations of the drug, potentially resulting in adverse effects or toxicity.

-

In Vitro Screening: DHB can serve as a reference compound in in vitro screening assays to identify and characterize new chemical entities as potential CYP3A4 inhibitors.

-

Clinical Study Design: The potential for CYP3A4-mediated drug interactions must be carefully considered in the design of clinical trials. The "grapefruit juice interaction study" is a recognized clinical study design to assess the contribution of CYP3A4 to the first-pass metabolism of an orally administered drug.

Conclusion

6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4 and a key contributor to grapefruit juice-drug interactions. A thorough understanding of its inhibitory mechanism and the availability of robust in vitro assays are crucial for predicting and mitigating the risk of clinically significant drug interactions. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

References

- 1. bdj.co.jp [bdj.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Development and validation of a sensitive assay for analysis of midazolam, free and conjugated 1-hydroxymidazolam and 4-hydroxymidazolam in pediatric plasma: Application to Pediatric Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. bioivt.com [bioivt.com]

- 12. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive determination of midazolam and 1'-hydroxymidazolam in plasma by liquid-liquid extraction and column-switching liquid chromatography with ultraviolet absorbance detection and its application for measuring CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of 6',7'-Dihydroxybergamottin and its Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-Dihydroxybergamottin (B27312) (DHB) is a naturally occurring furanocoumarin predominantly found in citrus fruits. It is a significant compound of interest in the field of drug development due to its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of pharmaceuticals. This technical guide provides an in-depth overview of the natural sources of DHB and its immediate precursor, bergamottin (B190657). It includes quantitative data on their distribution in various citrus species, detailed experimental protocols for their extraction and analysis, and a summary of the biosynthetic pathway leading to their formation. This information is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, natural product chemistry, and drug discovery.

Introduction

Furanocoumarins are a class of secondary metabolites that are widespread in the plant kingdom, with a notable presence in the Rutaceae (citrus) and Apiaceae families. Among these, 6',7'-dihydroxybergamottin has garnered significant attention for its role in the "grapefruit juice effect," a phenomenon where the consumption of grapefruit or its juice alters the pharmacokinetics of co-administered drugs.[1][2] This interaction is primarily attributed to the irreversible inhibition of intestinal CYP3A4 by DHB and other furanocoumarins, leading to increased oral bioavailability and potential toxicity of various medications.[3] Understanding the natural distribution and concentration of DHB and its precursors is therefore crucial for drug development, clinical pharmacology, and the safety assessment of food-drug interactions.

Natural Sources and Distribution

6',7'-Dihydroxybergamottin and its precursor, bergamottin, are primarily found in citrus fruits. Their concentrations can vary significantly depending on the species, cultivar, part of the fruit (peel or pulp), and even processing and storage conditions.[4] Generally, the peel (flavedo and albedo) contains higher concentrations of these compounds compared to the pulp or juice.[5][6]

Quantitative Data

The following tables summarize the quantitative data for 6',7'-dihydroxybergamottin and bergamottin content in various citrus species. The data has been compiled from multiple scientific studies and is presented to facilitate comparison.

Table 1: Concentration of 6',7'-Dihydroxybergamottin in Various Citrus Species

| Citrus Species | Fruit Part | Concentration (µg/g fresh weight) | Reference |

| Grapefruit (Citrus paradisi) | Juice | 0.6 - 13.2 | [4] |

| Grapefruit (Citrus paradisi) | Peel | 628 | [7] |

| Pomelo (Citrus maxima) | Juice Sacs | 0.1 - 25.8 | [4] |

| Sour Orange (Citrus aurantium) | Peel | Present | [1] |

| Bergamot (Citrus bergamia) | Peel | Variable | [8] |

| Sweet Orange (Citrus sinensis) | Peel | Low to non-detectable | [8] |

| Lemon (Citrus limon) | Peel | Low to non-detectable | [8] |

| Clementine (Citrus clementina) | Peel | Low to non-detectable | [8] |

Table 2: Concentration of Bergamottin in Various Citrus Species

| Citrus Species | Fruit Part | Concentration (µg/g fresh weight) | Reference |

| Grapefruit (Citrus paradisi) | Juice | 1.1 - 14.5 | [4] |

| Grapefruit (Citrus paradisi) | Peel | 892 | [7] |

| Grapefruit (Citrus paradisi) | Flavedo | up to 666.54 (dry weight) | [9] |

| Pomelo (Citrus maxima) | Juice Sacs | 0.1 - 15.7 | [4] |

| Bergamot (Citrus bergamia) | Peel | High | [8] |

| Sweet Orange (Citrus sinensis) | Peel | Low to non-detectable | [8] |

| Lemon (Citrus limon) | Peel | Low to non-detectable | [8] |

| Clementine (Citrus clementina) | Peel | Low to non-detectable | [8] |

Biosynthesis of 6',7'-Dihydroxybergamottin

The biosynthesis of 6',7'-dihydroxybergamottin is a multi-step process that begins with the general phenylpropanoid pathway. The core furanocoumarin structure is derived from the amino acid phenylalanine. A key intermediate in this pathway is umbelliferone, which undergoes prenylation to form demethylsuberosin. This is then cyclized to form (+)-marmesin, which is subsequently converted to psoralen. Psoralen is then prenylated to yield bergamottin. The final step in the formation of 6',7'-dihydroxybergamottin is the dihydroxylation of the geranyl side chain of bergamottin, a reaction catalyzed by cytochrome P450 enzymes.

Caption: Biosynthetic pathway of 6',7'-Dihydroxybergamottin.

Experimental Protocols

The accurate quantification of 6',7'-dihydroxybergamottin and its precursors in complex matrices like citrus fruits requires robust extraction and analytical methods.

Extraction of Furanocoumarins from Citrus Peel

This protocol is adapted from methodologies described for the extraction of furanocoumarins from citrus peel.[10][11]

Materials:

-

Frozen citrus peel samples

-

Lyophilizer

-

Ball mill

-

Methanol (HPLC grade)

-

Ultrapure water

-

Centrifuge

-

Rotary evaporator

-

75:25 Methanol/Ultrapure water solution

Procedure:

-

Freeze citrus peel samples and lyophilize until completely dry.

-

Grind the lyophilized peel into a fine powder using a ball mill.

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of an 80:20 methanol/water solution to the tube.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 4-7) on the remaining pellet with another 10 mL of the 80:20 methanol/water solution.

-

Combine the supernatants from both extractions.

-

Evaporate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-suspend the dried extract in 2 mL of a 75:25 methanol/ultrapure water solution.

-

Filter the re-suspended extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method is based on established protocols for the analysis of furanocoumarins in citrus.[8][10]

Instrumentation:

-

UPLC system coupled with a mass spectrometer (e.g., single quadrupole or tandem quadrupole)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in ultrapure water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Elution Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the course of the run to elute the compounds of interest. A representative gradient is as follows: 0-1 min, 10% B; 1-10 min, linear gradient to 90% B; 10-12 min, hold at 90% B; 12-12.1 min, linear gradient back to 10% B; 12.1-15 min, hold at 10% B for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

For 6',7'-dihydroxybergamottin: Monitor the [M+H]⁺ ion at m/z 373.16.

-

For bergamottin: Monitor the [M+H]⁺ ion at m/z 339.19.

-

-

Source Parameters: Optimize source temperature, desolvation gas flow, and cone voltage for maximum sensitivity of the target analytes.

Quantification:

-

Prepare a series of standard solutions of 6',7'-dihydroxybergamottin and bergamottin of known concentrations in the 75:25 methanol/water solution.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.

-

Quantify the amount of each analyte in the extracted samples by comparing their peak areas to the calibration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of 6',7'-dihydroxybergamottin and its precursors from natural sources.

Caption: General experimental workflow for furanocoumarin analysis.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analysis of 6',7'-dihydroxybergamottin and its precursor, bergamottin. The quantitative data presented highlights the significant variation in the concentration of these furanocoumarins across different citrus species and fruit parts. The detailed experimental protocols offer a practical guide for researchers seeking to extract and quantify these compounds. A thorough understanding of the distribution and chemistry of these compounds is essential for ongoing research in drug metabolism, pharmacokinetics, and the development of safer and more effective pharmaceuticals. The information compiled herein serves as a foundational resource to support these endeavors.

References

- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]

- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.flvc.org [journals.flvc.org]

- 4. daneshyari.com [daneshyari.com]

- 5. The distribution of coumarins and furanocoumarins in Citrus species closely matches Citrus phylogeny and reflects the organization of biosynthetic pathways - Les Publications du Cirad [publications.cirad.fr]

- 6. academic.oup.com [academic.oup.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]

- 11. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6',7'-Dihydroxybergamottin Acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6',7'-Dihydroxybergamottin (B27312) acetonide, a derivative of the naturally occurring furanocoumarin 6',7'-Dihydroxybergamottin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and other citrus fruits, known for its significant inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3] The acetonide derivative is a synthetic modification designed to potentially alter its physicochemical properties, such as solubility and stability, which are critical parameters in drug design and development. This guide details the known physicochemical characteristics of 6',7'-Dihydroxybergamottin acetonide and provides methodologies for their experimental determination.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. While some properties have been estimated or are derived from data on the parent compound, specific experimental values for the acetonide are noted where available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₆ | [4] |

| Molecular Weight | 412.48 g/mol | [4] |

| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [4] |

| Melting Point | Not explicitly reported. | |

| pKa | Not explicitly reported. | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972). | [5] |

Experimental Protocols

This section outlines detailed experimental methodologies for the synthesis of this compound and the determination of its key physicochemical and biological properties.

Synthesis of this compound

A potential synthetic route to this compound involves the acetalization of the corresponding diol, 6',7'-Dihydroxybergamottin. The synthesis of the parent compound is a prerequisite.

3.1.1. Synthesis of 6',7'-Dihydroxybergamottin (Parent Compound)

A previously reported synthesis of 6',7'-dihydroxybergamottin can be adapted for this purpose.[1]

-

Step 1: Epoxidation of Bergamottin. Bergamottin is reacted with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane to form the epoxide.

-

Step 2: Ring-opening of the Epoxide. The epoxide is then treated with an acid, for instance, 3% perchloric acid in dioxane, to yield 6',7'-dihydroxybergamottin.[6]

3.1.2. Acetonide Formation

The following is a general procedure for the formation of an acetonide from a diol, which can be adapted for 6',7'-Dihydroxybergamottin.

-

Materials: 6',7'-Dihydroxybergamottin, 2,2-dimethoxypropane (B42991), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), and an anhydrous solvent (e.g., acetone or dichloromethane).

-

Procedure:

-

Dissolve 6',7'-Dihydroxybergamottin in the anhydrous solvent.

-

Add an excess of 2,2-dimethoxypropane and the acid catalyst.

-

Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Workflow for Synthesis of this compound

Caption: Synthesis of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.[7]

-

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method followed by a suitable analytical technique like UV-Vis spectroscopy or HPLC.[8][9]

-

Materials: this compound, selected solvents, shaker water bath, analytical balance, UV-Vis spectrophotometer or HPLC system.

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in sealed flasks.

-

Equilibrate the flasks in a shaker water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand for a period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm).

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted solution using a pre-validated UV-Vis or HPLC method.

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Method for Solubility Determination.

In Vitro CYP3A4 Inhibition Assay

The inhibitory potential of this compound on CYP3A4 activity can be assessed using human liver microsomes and a probe substrate.

-

Materials: Human liver microsomes, this compound, a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam), NADPH regenerating system, potassium phosphate (B84403) buffer (pH 7.4), and an appropriate analytical method (e.g., LC-MS/MS) to quantify the metabolite of the probe substrate.[10][11]

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes with various concentrations of the inhibitor (or vehicle control) in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition of CYP3A4 activity at each inhibitor concentration and determine the IC₅₀ value.

-

Signaling Pathway of CYP3A4 Inhibition

Caption: Inhibition of CYP3A4-mediated Drug Metabolism.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key data points, such as an experimentally determined melting point and pKa, are currently unavailable in the public domain, the provided experimental protocols offer a clear path for their determination. The information and methodologies presented herein are intended to facilitate further research and development of this and related furanocoumarin derivatives for potential therapeutic applications.

References

- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Plants | 684217-08-1 | Invivochem [invivochem.com]

- 6. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 7. New solid phase methodology for the synthesis of biscoumarin derivatives: experimental and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.ualberta.ca [sites.ualberta.ca]

6',7'-Dihydroxybergamottin Acetonide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin acetonide is a derivative of 6',7'-dihydroxybergamottin, a natural furanocoumarin found in citrus fruits like grapefruit and pomelos. The parent compound is a well-documented inhibitor of cytochrome P450 3A4 (CYP3A4), the enzyme responsible for the metabolism of numerous drugs. This inhibitory action is the basis of the "grapefruit juice effect," which can lead to significant drug-drug interactions. The acetonide derivative is often used in research settings to investigate the mechanisms and consequences of CYP3A4 inhibition. This guide provides a comprehensive overview of the available safety and handling information for this compound, intended for use by professionals in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of safe handling and use. Key data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C24H28O6 | [1] |

| Molecular Weight | 412.48 g/mol | [1] |

| CAS Number | 684217-08-1 | [1] |

| Appearance | Solid | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | [1] |

| Flash Point | 285.9 ± 30.1 °C | [1] |

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times when handling the compound. This includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat is recommended.

-

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [1] |

| Powder at 4°C | 2 years | [1] |

| In solvent at -80°C | 6 months | [1] |

| In solvent at -20°C | 1 month | [1] |

Spill and Disposal:

In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Biological Activity and Potential Hazards

The primary biological activity of the parent compound, 6',7'-dihydroxybergamottin, is the inhibition of CYP3A4. This potent inhibition can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to adverse effects. While the acetonide derivative is used for research, it is prudent to assume it may have similar biological effects.

Mechanism of CYP3A4 Inhibition:

The furanocoumarin structure is key to the inhibitory activity. The proposed mechanism involves the furan (B31954) ring being metabolized by CYP3A4, leading to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation. This is a form of mechanism-based inhibition.

Caption: Proposed mechanism of CYP3A4 inactivation by furanocoumarins.

Experimental Protocols

Due to the limited public information on specific experimental uses of this compound, the following protocols are based on general laboratory practice for handling and preparing solutions of similar compounds for in vitro and in vivo studies.

Preparation of Stock Solutions:

For in vitro experiments, a concentrated stock solution is typically prepared in an organic solvent.

-

Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

-

Dissolving: Add a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to the powder.

-

Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for In Vitro CYP3A4 Inhibition Assay:

Caption: A generalized workflow for an in vitro CYP3A4 inhibition assay.

Formulation for In Vivo Studies:

For animal studies, the compound needs to be formulated for appropriate administration (e.g., oral gavage, injection). As this compound has low aqueous solubility, formulations often involve suspensions or co-solvents.[1]

Example Oral Suspension Formulation:

-

Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in deionized water.

-

Suspension: Add the pre-weighed this compound powder to the CMC-Na solution.

-

Homogenization: Vortex and/or sonicate the mixture to ensure a uniform suspension. The final concentration will depend on the required dose for the animal study.

Example Injection Formulation (Co-solvent):

-

Stock Solution: Prepare a concentrated stock solution in DMSO.

-

Co-solvent Mixture: In a separate tube, mix the required volumes of other co-solvents such as PEG300 and Tween 80.

-

Final Formulation: Add the DMSO stock solution to the co-solvent mixture, followed by the addition of sterile water or saline. Mix well at each step to ensure clarity.

Conclusion

This compound is a valuable research tool for studying CYP3A4-mediated drug metabolism. While specific toxicity data is lacking, a conservative approach to safety and handling is warranted. Researchers should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and handling the compound in a well-ventilated area. The information provided in this guide, including physicochemical properties, storage conditions, and example experimental protocols, serves as a foundation for the safe and effective use of this compound in a research setting. It is imperative for users to consult any available supplier information and conduct their own risk assessments prior to use.

References

An In-Depth Technical Guide to the In Vitro Studies of 6',7'-Dihydroxybergamottin

A Foundational Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the in vitro studies of 6',7'-Dihydroxybergamottin (DHB). At the time of this report, publicly available scientific literature on the specific acetonide derivative, 6',7'-Dihydroxybergamottin acetonide, is scarce. The information presented herein on the parent compound, DHB, serves as a critical foundation and the most relevant starting point for research into its derivatives.

Introduction

6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus species[1]. It is a well-documented and potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast number of drugs[2][3][4]. This inhibitory action is the primary mechanism behind the widely known "grapefruit juice effect," which can lead to significant drug-drug interactions[2][5]. Understanding the in vitro characteristics of DHB is crucial for predicting and mitigating these interactions in drug development and clinical practice.

This guide provides a comprehensive overview of the preliminary in vitro studies on DHB, with a focus on its inhibitory effects on CYP3A4. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development. While the primary focus of existing research has been on its role in drug metabolism, this guide also addresses the current landscape of research into its potential anticancer properties, noting the limited availability of direct evidence.

Data Presentation: In Vitro Inhibition of Cytochrome P450 3A4 by 6',7'-Dihydroxybergamottin

The following tables summarize the quantitative data from various in vitro studies on the inhibition of CYP3A4 by DHB.